molecular formula C18H18ClN3O4 B11564972 N-[(4-Chlorophenyl)methyl]-1-{N'-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide

N-[(4-Chlorophenyl)methyl]-1-{N'-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide

Cat. No.: B11564972
M. Wt: 375.8 g/mol
InChI Key: QPORKVGTSIUTKP-SRZZPIQSSA-N
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Description

N-[(4-Chlorophenyl)methyl]-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide is a complex organic compound with a molecular formula of C17H18ClN3O3. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a hydrazinecarbonyl group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chlorophenyl)methyl]-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide typically involves the reaction of 4-chlorobenzylamine with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chlorophenyl)methyl]-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-Chlorophenyl)methyl]-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(4-Chlorophenyl)methyl]-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the specific target and the context of the study .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-Chlorophenyl)methyl]-1-{N’-[(E)-(2,3-dimethoxyphenyl)methylidene]hydrazinecarbonyl}formamide is unique due to the presence of both chlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O4

Molecular Weight

375.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-[(E)-(2,3-dimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C18H18ClN3O4/c1-25-15-5-3-4-13(16(15)26-2)11-21-22-18(24)17(23)20-10-12-6-8-14(19)9-7-12/h3-9,11H,10H2,1-2H3,(H,20,23)(H,22,24)/b21-11+

InChI Key

QPORKVGTSIUTKP-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C(=O)NCC2=CC=C(C=C2)Cl

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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